molecular formula C18H21FN2O3 B5557099 Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B5557099
M. Wt: 332.4 g/mol
InChI Key: GFGLTLIUNOGPRL-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative. Quinolones are a class of synthetic broad-spectrum antibacterial agents. This compound is known for its high antibacterial activity against both gram-positive and gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same steps as mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties .

Scientific Research Applications

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The antibacterial activity of Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is unique due to its high antibacterial activity and broad spectrum of action. Its fluorine and pyrrolidinyl groups contribute to its enhanced activity compared to other quinolones .

Biological Activity

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinolone derivatives. Its unique structure, which includes a fluorine atom and a pyrrolidine moiety, positions it as a candidate for various biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23FN2O3C_{19}H_{23}FN_2O_3 with a molecular weight of approximately 344.40 g/mol. The compound features:

  • Quinoline core : Essential for its biological activity.
  • Fluorine substitution : Enhances antibacterial potency.
  • Pyrrolidine ring : Contributes to its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the quinolone core : This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-keto ester.
  • Fluorination : The introduction of the fluorine atom is commonly performed using N-fluorobenzenesulfonimide (NFSI).
  • Pyrrolidine substitution : The pyrrolidine group is introduced via nucleophilic substitution reactions.

These steps are critical for obtaining the desired compound with high purity and yield.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies with known antibiotics like nalidixic acid and enoxacin, this compound exhibited superior antibacterial effects. Specifically, it demonstrated:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.25 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

These results indicate its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

Research has also indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity of this compound can be attributed to its ability to:

  • Inhibit DNA gyrase : This enzyme is crucial for bacterial DNA replication.
  • Interfere with topoisomerase IV : A target in both bacterial and cancer cells that affects DNA unwinding.
  • Induce oxidative stress : Leading to cellular damage in cancer cells.

Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of Ethyl 1-ethyl-6-fluoro compounds against clinical isolates of various pathogens. The findings revealed that the compound significantly inhibited bacterial growth compared to control groups treated with standard antibiotics .

Study 2: Anticancer Potential

Another research project focused on the anticancer potential of this quinolone derivative involved administering varying doses to MCF-7 cell lines. Results indicated that treatment with Ethyl 1-ethyl compounds resulted in a dose-dependent decrease in cell viability, supporting further investigation into its use as an anticancer therapeutic .

Properties

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-7-5-6-8-21/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGLTLIUNOGPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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